molecular formula C11H14O B099388 1-(3,4-Dimethylphenyl)propan-1-one CAS No. 17283-12-4

1-(3,4-Dimethylphenyl)propan-1-one

Cat. No. B099388
CAS RN: 17283-12-4
M. Wt: 162.23 g/mol
InChI Key: CBALKMGGDUMBIJ-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethylphenyl)propan-1-one" is a chemical entity that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the context in which such a compound might be studied.

Synthesis Analysis

The synthesis of compounds related to "1-(3,4-Dimethylphenyl)propan-1-one" involves various chemical reactions. For instance, the synthesis of beta-adrenoceptor blocking agents includes the formation of 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which share a similar structural motif with the target compound . Additionally, the synthesis of enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine demonstrates the importance of stereochemistry in the biological activity of compounds with a 3,4-dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3,4-Dimethylphenyl)propan-1-one" has been characterized using various spectroscopic techniques. For example, the study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives includes spectral characterization and conformational analysis, which are crucial for understanding the three-dimensional arrangement of atoms within a molecule .

Chemical Reactions Analysis

The reactivity of compounds with dimethylphenyl groups can be inferred from the Diels–Alder reactions involving 3,4-dimethylpenta-1,3-diene, which demonstrate the potential for cycloaddition reactions to create complex structures . Additionally, the aldol condensation reaction used to synthesize 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one indicates the versatility of such compounds in forming carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a dimethylphenyl moiety can be diverse. For instance, the antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones suggest that compounds with a dimethylphenyl group could also exhibit biological activities . Moreover, the novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide to synthesize dimethylphenanthrenes highlights the chemical transformations that such compounds can undergo .

Scientific Research Applications

X-ray Structures and Computational Studies

A study involving 1-(3,4-dimethylphenyl)propan-1-one focused on characterizing cathinones through various techniques like FTIR, UV-Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The research used density functional theory (DFT) to optimize the geometries of the compounds, and electronic spectra were calculated by TDDFT method, highlighting the compound's significance in structural analysis and computational chemistry (Nycz et al., 2011).

Molecular Complexes with Alcohols

Another research explored the structures of molecular complexes, including 1-(3,4-dimethylphenyl)-2-butyn-1-ol with ethanol, determined by X-ray crystallography. This study sheds light on the compound's role in understanding molecular interactions and bonding patterns (Toda et al., 1985).

Structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones

Research on 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, a related compound, was conducted to determine its molecular structure. It revealed hydrogen-bonded dimeric pairs, contributing to the field of crystallography and molecular geometry (Burgess et al., 1998).

Cardioselectivity of Beta-adrenoceptor Blocking Agents

A study synthesized derivatives including 1-(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, closely related to 1-(3,4-Dimethylphenyl)propan-1-one, to understand their affinity to beta-adrenoceptors. This research is crucial in medicinal chemistry, particularly in developing cardioselective agents (Rzeszotarski et al., 1979).

Synthesis and Dopaminergic Properties

The synthesis of 3-(3,4-dimethylphenyl)-1-propylpiperidine, closely related to the compound , was conducted to study its dopaminergic properties, highlighting its potential in neurological research and drug development (Macchia et al., 2001).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1-(3,4-Dimethylphenyl)propan-1-one is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The product is sold “as-is” without any warranties .

properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALKMGGDUMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397355
Record name 1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)propan-1-one

CAS RN

17283-12-4
Record name 1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Shima, M Katagi, H Kamata, S Matsuta… - Forensic …, 2013 - Springer
Cathinone-derived designer drugs have recently grown to be popular as drugs of abuse. 3,4-Dimethylmethcathinone (DMMC) has recently been abused as one of the alternatives to …
Number of citations: 50 link.springer.com
M El-Shahat, M Salama, AF El-Farargy… - Mini Reviews in …, 2021 - ingentaconnect.com
Background: Thiazolopyrimidine analogues are versatile synthetic scaffold possessing wide spectrum of biological interests involving potential anticancer activity. Objective: To report …
Number of citations: 10 www.ingentaconnect.com
PV Ivchenko, IE Nifant'ev, LY Ustynyuk… - Russian Chemical …, 2009 - Springer
The acid-catalyzed cyclization of 1-(3,4-dialkylaryl)-3-chloropropan-1-ones to dialkylindanones via the intermediate formation of (3,4-dialkylaryl)propenones was studied. This reaction …
Number of citations: 2 link.springer.com
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org
P Biswal, S Samser, P Nayak… - The Journal of …, 2021 - ACS Publications
A novel cobalt(II)porphyrin-mediated acceptorless dehydrogenation of methanol is reported for the first time. This methodology has been applied for the coupling of a variety of ketones …
Number of citations: 15 pubs.acs.org
T Volk, D Bernicke, JW Bats… - European journal of …, 1998 - Wiley Online Library
The regioselectivity of benzylic deprotonation of a number of conformationally restricted (arene)Cr(CO) 3 complexes has been examined in order to ascertain whether stereoelectronic …
渡辺和人 - ファルマシア, 2012 - jstage.jst.go.jp
謙聾繋羸 Page 1 Pharmaceutical Society of Japan NII-Electronic Library Service Pharmaceutlcal Soclety of Japan 謙聾繋羸 一 ~ 合成カンナビノイド 渡辺和人 Kazuhito WATANABE 北陸…
Number of citations: 1 www.jstage.jst.go.jp
D Zian - 2017 - Universidad Complutense de Madrid
Number of citations: 2

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